
(2,4-Dimethylpenta-1,3-dien-1-yl)(trimethyl)stannane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2,4-Dimethylpenta-1,3-dien-1-yl)(trimethyl)stannane is an organotin compound characterized by the presence of a stannane group attached to a 2,4-dimethylpenta-1,3-dien-1-yl moiety
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of (2,4-Dimethylpenta-1,3-dien-1-yl)(trimethyl)stannane typically involves the reaction of 2,4-dimethylpenta-1,3-diene with trimethyltin chloride in the presence of a base such as sodium hydride. The reaction is carried out under an inert atmosphere to prevent oxidation and is typically conducted at low temperatures to control the reaction rate and yield.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems for reagent addition and product isolation can enhance the efficiency and scalability of the production process.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form various oxidized derivatives. Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: This compound can be reduced using reagents such as lithium aluminum hydride to yield reduced tin-containing products.
Substitution: The stannane group can be substituted with other functional groups through reactions with halogens or organometallic reagents.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; typically conducted in aqueous or organic solvents at room temperature.
Reduction: Lithium aluminum hydride; reactions are usually performed in anhydrous ether or tetrahydrofuran.
Substitution: Halogens (e.g., chlorine, bromine), organometallic reagents (e.g., Grignard reagents); reactions are carried out under inert atmospheres to prevent side reactions.
Major Products:
Oxidation: Oxidized tin derivatives.
Reduction: Reduced tin-containing compounds.
Substitution: Various substituted organotin compounds.
科学研究应用
(2,4-Dimethylpenta-1,3-dien-1-yl)(trimethyl)stannane has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the formation of carbon-tin bonds, which are valuable intermediates in the synthesis of complex organic molecules.
Biology: Investigated for its potential use in biological assays and as a precursor for biologically active organotin compounds.
Medicine: Explored for its potential use in the development of organotin-based pharmaceuticals with antimicrobial and anticancer properties.
Industry: Utilized in the production of advanced materials, including polymers and coatings, due to its ability to form stable tin-carbon bonds.
作用机制
The mechanism of action of (2,4-Dimethylpenta-1,3-dien-1-yl)(trimethyl)stannane involves the interaction of the stannane group with various molecular targets. The tin atom can coordinate with electron-rich sites on target molecules, facilitating reactions such as nucleophilic substitution and addition. The compound’s reactivity is influenced by the electronic and steric properties of the 2,4-dimethylpenta-1,3-dien-1-yl moiety, which can modulate the accessibility and reactivity of the stannane group.
相似化合物的比较
2,4-Dimethylpenta-1,4-diene: Similar in structure but lacks the stannane group, resulting in different reactivity and applications.
3-Methyl-3-(2,4,5-trimethyl-3,6-dioxocyclohexa-1,4-dien-1-yl)butanoic Acid: Contains a different functional group, leading to distinct chemical properties and uses.
Uniqueness: (2,4-Dimethylpenta-1,3-dien-1-yl)(trimethyl)stannane is unique due to the presence of the stannane group, which imparts specific reactivity and enables its use in the formation of tin-carbon bonds. This distinguishes it from other similar compounds that do not contain tin or have different functional groups.
属性
CAS 编号 |
817642-35-6 |
|---|---|
分子式 |
C10H20Sn |
分子量 |
258.98 g/mol |
IUPAC 名称 |
2,4-dimethylpenta-1,3-dienyl(trimethyl)stannane |
InChI |
InChI=1S/C7H11.3CH3.Sn/c1-6(2)5-7(3)4;;;;/h1,5H,2-4H3;3*1H3; |
InChI 键 |
WRQDKHBXHDAWMI-UHFFFAOYSA-N |
规范 SMILES |
CC(=CC(=C[Sn](C)(C)C)C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


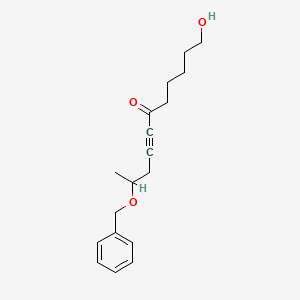
![N-[(4-Nitrophenyl)methyl]-2-sulfanylbenzamide](/img/structure/B14225134.png)
![5-nitro-N-[(1S)-1-phenylethyl]furan-2-carboxamide](/img/structure/B14225137.png)
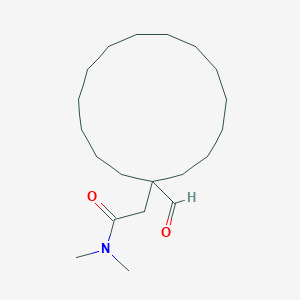
![Ethyl [4-chloro-2-(cyanomethanesulfonyl)phenyl]carbamate](/img/structure/B14225156.png)
![Propanenitrile, 3-[(3-acetylphenyl)amino]-](/img/structure/B14225160.png)

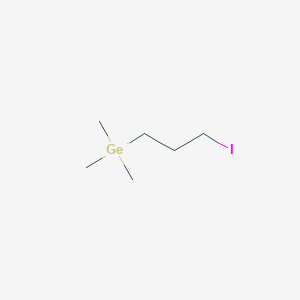
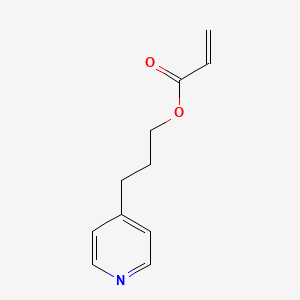
![Diphenyl[2-(triisocyanatosilyl)ethyl]phosphane](/img/structure/B14225177.png)
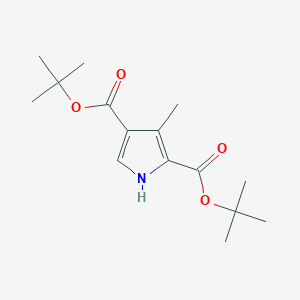
![2,4,6-Tris[4-(naphthalen-2-yl)phenyl]-1,3,5-triazine](/img/structure/B14225188.png)
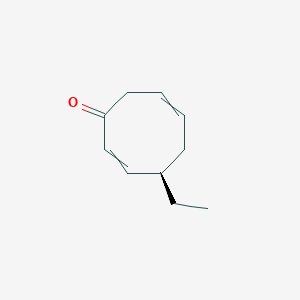
![3-Butenimidothioic acid, N-[2-(ethenyloxy)ethyl]-, methyl ester](/img/structure/B14225205.png)
